molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1

6,9-Diazaspiro[4.5]decan-10-one

Cat. No.: B592477
CAS No.: 1664-33-1
M. Wt: 154.213
InChI Key: HOOFQCLLFLKXDW-UHFFFAOYSA-N
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Description

6,9-Diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diazaspiro[4.5]decan-10-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach involves the Strecker synthesis on cycloalkanone derivatives, followed by partial hydrolysis and N-cyanomethylation, leading to the formation of the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,9-Diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

6,9-Diazaspiro[4.5]decan-10-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Diazaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for the synthesis of bioactive molecules sets it apart from other similar compounds .

Properties

IUPAC Name

6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFQCLLFLKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653423
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-33-1
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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